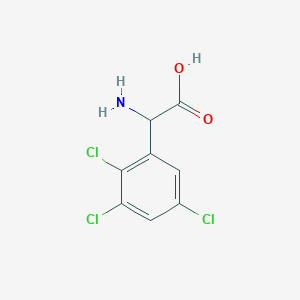

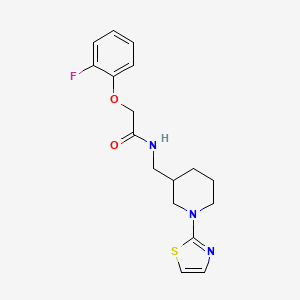

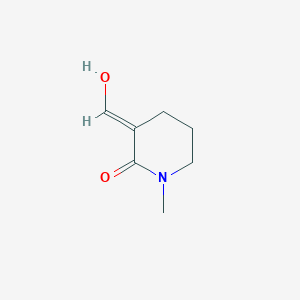

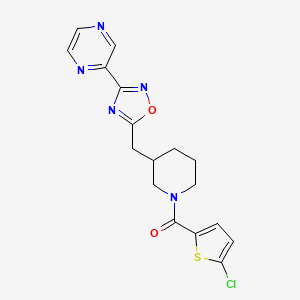

![molecular formula C14H7F3N2O2S B2472727 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 339099-38-6](/img/structure/B2472727.png)

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

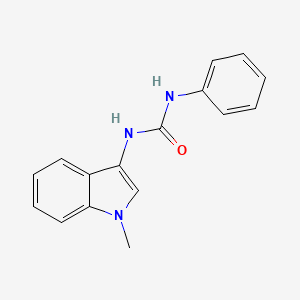

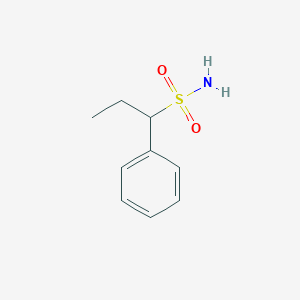

This compound is a derivative of thieno[2,3-b]pyridine . It is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thieno[3,2-b]pyridine moiety (a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring). The molecule also contains a carboxylic acid group and a trifluoromethyl group .

Synthesis Analysis

A hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized for π-conjugated polymers . The synthesis process involves the formation of resonance-assisted hydrogen bonds (RAHBs) in the building block .Molecular Structure Analysis

The molecular formula of this compound is C9H4F3NO2S . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block . These RAHBs and weak intramolecular noncovalent interactions together enable a rigid co-planar structure, extended π-conjugation, and a tight lamella arrangement in the solid state .Chemical Reactions Analysis

The compound is involved in the synthesis of π-conjugated polymers . These polymers have potential applications in organic semiconducting materials .Physical and Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 191.11 . It is soluble in methanol .Applications De Recherche Scientifique

Structural Characteristics and Molecular Engineering

Molecular Structure Analysis : Compounds similar to 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid demonstrate interesting structural properties. For example, a study of a related compound, 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, highlighted its almost planar thieno[2,3-b]pyridine residue and detailed its intermolecular hydrogen bonds and π–π interactions, contributing to a three-dimensional architecture (Pinheiro et al., 2012).

Photophysical Properties for Potential Antitumor Applications : Thieno[3,2-b]pyridine derivatives have been studied for their fluorescence in solution and in nanoliposomes. These compounds exhibit solvatochromic behavior and reasonable fluorescence quantum yields, making them promising for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Synthetic Pathways and Reactions

Synthesis of Fused Pyridine-4-Carboxylic Acids : A variety of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, were synthesized through Combes-type reactions. These compounds underwent various combinatorial transformations, highlighting their versatility in synthetic organic chemistry (Volochnyuk et al., 2010).

Metalation and Functionalization Studies : Research on trifluoromethyl-substituted pyridines, closely related to the compound , showed selective metalation and subsequent carboxylation at specific positions. This study provides insights into the functionalization of such compounds (Schlosser & Marull, 2003).

Potential Applications in Heterocyclic Chemistry

Synthesis of Novel Cycloaddition Products : Studies involving thieno[2,3-b]pyridine derivatives showed the synthesis of various heterocyclic compounds, indicating the potential of these compounds in developing new pharmaceutical agents (Chigorina et al., 2019).

Creation of Polyheterocyclic Compounds : The thieno[2,3-b]pyridine framework has been utilized to create complex polyheterocyclic structures, demonstrating its utility in the synthesis of new chemical entities with potential pharmacological interest (Dotsenko et al., 2021).

Safety and Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves/eye protection/face protection (P280), washing skin thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) are recommended .

Propriétés

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N2O2S/c15-14(16,17)8-4-9-11(19-6-8)10(12(22-9)13(20)21)7-2-1-3-18-5-7/h1-6H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOPBERKDRZFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

![(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2472657.png)

![3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2472664.png)

![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)